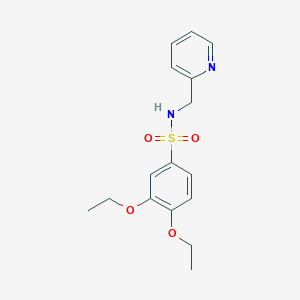

3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

3,4-Diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a pyridin-2-ylmethylamine group attached to a sulfonamide moiety and substituted with ethoxy groups at the 3- and 4-positions of the benzene ring. This structural configuration imparts unique physicochemical and pharmacological properties. The pyridin-2-ylmethyl group may facilitate hydrogen bonding or π-π interactions with biological targets, similar to other pyridine-containing sulfonamides .

Properties

IUPAC Name |

3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-3-21-15-9-8-14(11-16(15)22-4-2)23(19,20)18-12-13-7-5-6-10-17-13/h5-11,18H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZCFIAUJXRBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Key Structural Analogues:

3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide (Ro-61-8048) Substituents: 3,4-dimethoxybenzene, thiazole-linked 3-nitrophenyl. Bioactivity: IC₅₀ = 37 nM (KMO inhibition) .

4-Amino-N-(pyridin-2-yl)benzenesulfonamide Substituents: 4-aminobenzene, pyridin-2-yl. Bioactivity: Commercial availability and structural simplicity make it a baseline for sulfonamide activity studies . The absence of ethoxy groups reduces steric bulk but may decrease target affinity compared to the ethoxy-rich target compound.

N-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide Substituents: 3,4-dimethoxybenzene, piperazine, pyridin-3-yl. Molecular Weight: 434.6 g/mol .

Table 1: Substituent Impact on Key Properties

Comparison with Analogous Syntheses :

- Ro-61-8048 Synthesis : Uses 4-(trifluoromethyl)benzenesulfonyl chloride and a substituted pyridin-2-amine, highlighting the role of electron-withdrawing groups in stabilizing intermediates .

- N-(2,3-Dimethylphenyl) Derivatives : Employs alkyl/aralkyl halides for post-sulfonamide functionalization, a strategy adaptable to the target compound for further derivatization .

Pharmacological and Biochemical Profiles

Enzymatic Inhibition

- Kynurenine 3-Monooxygenase (KMO) Inhibition: The target compound’s ethoxy groups may enhance potency over Ro-61-8048 (IC₅₀ = 37 nM) by increasing hydrophobic interactions with the enzyme’s active site .

- PPARγ Ligand Activity :

Antimicrobial Activity

Table 2: Bioactivity Comparison

Computational and QSAR Insights

- Hydrogen Bonding and Docking Scores :

- QSAR Models :

- Substituent bulk (e.g., ethoxy vs. methoxy) correlates with improved predicted activity in benzenesulfonamide derivatives, as seen in ’s training set .

Biological Activity

3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The compound's structure can be described as follows:

- Base Structure : Benzenesulfonamide

- Substituents : Diethoxy groups at positions 3 and 4, and a pyridin-2-ylmethyl group.

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide, including this compound, exhibit significant antimicrobial properties. A study highlighted its potential effectiveness against various bacterial strains, suggesting that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Properties

The compound's anticancer activity has been explored through various studies:

- Mechanism of Action : It has been proposed that the compound may inhibit specific kinases involved in cancer cell proliferation. This inhibition is critical for targeting cancerous cells while sparing normal cells.

- Case Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines. For instance, a synthesized derivative showed potent activity against prostate and colon cancer cells by disrupting key signaling pathways involved in tumor growth .

Research Findings

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Key Modifications : Variations in the substituents on the benzene ring and the pyridine moiety can significantly affect the potency and selectivity of the compound against target enzymes.

- Optimized Derivatives : Certain modifications have led to enhanced activity against specific cancer types, indicating that targeted structural changes can improve therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves sulfonylation of 3,4-diethoxybenzenesulfonyl chloride with 2-(aminomethyl)pyridine. Key steps include:

- Step 1 : Preparation of the sulfonyl chloride intermediate under controlled anhydrous conditions (e.g., using thionyl chloride) .

- Step 2 : Nucleophilic substitution with 2-(aminomethyl)pyridine in a polar aprotic solvent (e.g., DMF or dichloromethane) at 0–25°C .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine). Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : Verify aromatic protons (δ 6.8–8.2 ppm for pyridine and benzene rings) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- HRMS : Confirm molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (~393.45 g/mol) .

- Elemental Analysis : Ensure C, H, N, S percentages align with calculated values .

Q. What solvents are suitable for solubility testing, and how does solubility impact biological assays?

- Answer : Preliminary solubility can be tested in DMSO (for stock solutions) followed by dilution in PBS or cell culture media. Limited aqueous solubility may require formulation with co-solvents (e.g., cyclodextrins) for in vitro assays . Note: Solubility data for this specific compound is not reported; extrapolate from analogs like 3,4-dimethoxy derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation, and which software tools are recommended?

- Answer :

- Crystallization : Use slow evaporation in ethanol/water (7:3) to grow single crystals .

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement : Use SHELXL for structure solution and refinement. Validate with WinGX for symmetry checks and PLATON for intermolecular interactions .

- Applications : Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for similar sulfonamides to identify conformational outliers .

Q. What computational strategies are effective for predicting binding affinities to biological targets (e.g., kinases or GPCRs)?

- Answer :

- Docking : Use AutoDock Vina or Schrödinger Suite with homology models of targets (e.g., COX-2 or carbonic anhydrase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR : Develop models using descriptors like LogP, topological polar surface area, and H-bond acceptors/donors from analogs .

Q. How should researchers address contradictions in biological activity data across similar sulfonamide derivatives?

- Answer :

- Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., antimicrobial or anticancer assays) and normalize for assay conditions (pH, cell lines) .

- SAR Studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate structural determinants of activity .

- Counter-Screen : Test off-target effects using panels like Eurofins’ SafetyScreen44 to rule out nonspecific interactions .

Q. What experimental controls are critical when evaluating the compound’s metabolic stability in hepatic microsomes?

- Answer :

- Controls : Include verapamil (CYP3A4 substrate) and quinidine (CYP2D6 inhibitor) to validate enzyme activity .

- Conditions : Use 1 mg/mL microsomal protein, NADPH regeneration system, and LC-MS/MS quantification of parent compound depletion over 60 minutes .

- Data Interpretation : Calculate intrinsic clearance (Clₐₚₚ) and extrapolate to in vivo using the well-stirred model .

Methodological Notes

- Crystallographic Data Deposition : Submit refined structures to the CSD (CCDC) for public access, ensuring compliance with IUCr standards .

- Spectral Reproducibility : Archive raw NMR (FID files) and MS spectra in institutional repositories for peer review .

- Ethical Reporting : Disclose all synthetic yields, failed attempts, and purity thresholds (>95% by HPLC) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.